(2R)-1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine;hydrochloride
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Overview
Description
(2R)-1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine;hydrochloride is a chiral amine compound that features an indane moiety. This compound is of interest in various fields of chemistry and pharmacology due to its structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine typically involves the following steps:
Formation of the Indane Moiety: The indane structure can be synthesized through cyclization reactions involving aromatic precursors.
Introduction of the Amino Group: The amino group is introduced via reductive amination or other amination techniques.
Chiral Resolution: The (2R) configuration is achieved through chiral resolution techniques or asymmetric synthesis.
Industrial Production Methods
Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are tailored to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially affecting the indane moiety or the amino group.
Reduction: Reduction reactions may be used to modify the compound’s functional groups.
Substitution: Various substitution reactions can occur, particularly on the aromatic ring of the indane moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, (2R)-1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
In biological research, this compound may be studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine
Pharmacologically, compounds with similar structures are often investigated for their potential as therapeutic agents, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The indane moiety may play a role in binding to these targets, while the amino group could be involved in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine: The enantiomer of the compound .
1-(2,3-Dihydro-1H-inden-5-yl)ethanamine: A structurally similar compound with a different side chain.
1-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine: Another analog with a different position of the amino group.
Uniqueness
The (2R) configuration of (2R)-1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine may confer unique biological activities and interactions compared to its enantiomer and other analogs. Its specific structure allows for distinct binding properties and reactivity.
Properties
IUPAC Name |
(2R)-1-(2,3-dihydro-1H-inden-5-yl)propan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-9(13)7-10-5-6-11-3-2-4-12(11)8-10;/h5-6,8-9H,2-4,7,13H2,1H3;1H/t9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDGFBRMZHXMBV-SBSPUUFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(CCC2)C=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC2=C(CCC2)C=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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